2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridine, a core structure in this compound, is widely used in pharmacology due to its diverse bioactivity. A method for preparing compounds with this structure, focusing on direct oxidation without preliminary protection of the amino group, has been developed, enhancing efficiency (Lifshits et al., 2015).
- The microwave-assisted synthesis of imidazo- and pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines has been reported, showing the potential for rapid and efficient synthesis of related compounds (Ahmed et al., 2005).
Biological Applications and Research
- A study designed and synthesized 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, indicating the potential use of this compound in targeted cancer therapies (Han et al., 2012).
- In the context of antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized, highlighting the compound's potential in developing antisecretory and cytoprotective drugs (Starrett et al., 1989).
- The compound has been identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential application in preventing and treating osteoporosis (Hutchinson et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-17-11-3-2-8(6-14-11)12-15-9-4-5-13-7-10(9)16-12;;/h2-3,6,13H,4-5,7H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIDRIGICFABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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